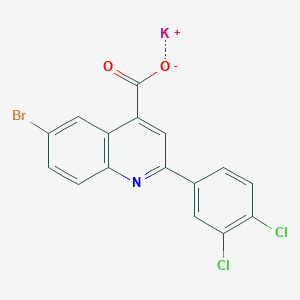![molecular formula C36H22O9S2 B4897749 4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B4897749.png)
4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)' is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as OPA-8 and is a derivative of naphthalene dicarboxylic acid.
Applications De Recherche Scientifique
OPA-8 has potential applications in various fields, including material science, biomedical research, and environmental science. In material science, OPA-8 can be used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of crystalline materials that have applications in gas storage, catalysis, and drug delivery. OPA-8 can also be used as a fluorescent probe for the detection of metal ions in environmental samples.
In biomedical research, OPA-8 has been shown to have anti-cancer properties. It inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. OPA-8 has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases.
Mécanisme D'action
The mechanism of action of OPA-8 is not fully understood. However, it is believed to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. OPA-8 also induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
OPA-8 has been shown to have anti-cancer and anti-inflammatory properties in vitro. It has also been shown to have low toxicity in vitro. However, the effects of OPA-8 in vivo are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using OPA-8 in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations of using OPA-8 in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
For OPA-8 research include the synthesis of new derivatives with improved properties, the investigation of its potential applications in drug delivery, and the study of its mechanism of action in vivo.
Méthodes De Synthèse
The synthesis method of OPA-8 involves the reaction between 4,4'-dithiodiphenol and 1,8-naphthalenedicarboxylic acid in the presence of a catalyst. The reaction results in the formation of OPA-8, which is a white crystalline solid. The purity of the compound can be increased by recrystallization.
Propriétés
IUPAC Name |
4-[4-[4-(4,5-dicarboxynaphthalen-1-yl)sulfanylphenoxy]phenyl]sulfanylnaphthalene-1,8-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22O9S2/c37-33(38)25-5-1-3-23-29(17-15-27(31(23)25)35(41)42)46-21-11-7-19(8-12-21)45-20-9-13-22(14-10-20)47-30-18-16-28(36(43)44)32-24(30)4-2-6-26(32)34(39)40/h1-18H,(H,37,38)(H,39,40)(H,41,42)(H,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJJCKCDHYPEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)SC3=CC=C(C=C3)OC4=CC=C(C=C4)SC5=C6C=CC=C(C6=C(C=C5)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[4-(4,5-Dicarboxynaphthalen-1-yl)sulfanylphenoxy]phenyl]sulfanylnaphthalene-1,8-dicarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

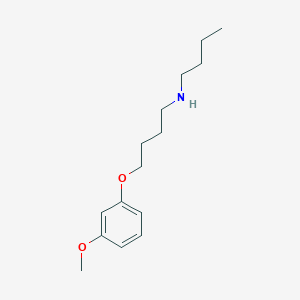
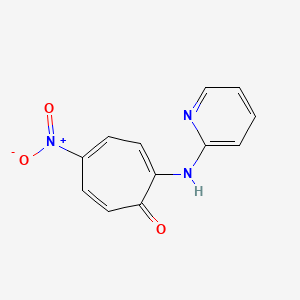
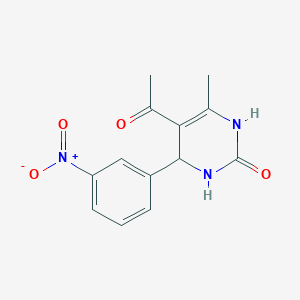
![ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B4897696.png)
![4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine](/img/structure/B4897719.png)
![5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone](/img/structure/B4897723.png)
![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4897731.png)
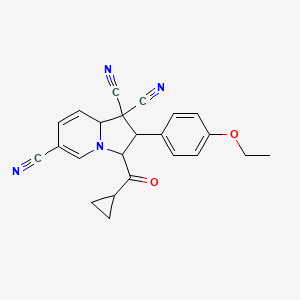
![5-{5-chloro-2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897744.png)
![2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1H-indene-1,3(2H)-dione](/img/structure/B4897747.png)
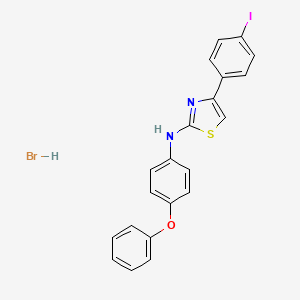
![1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B4897752.png)
